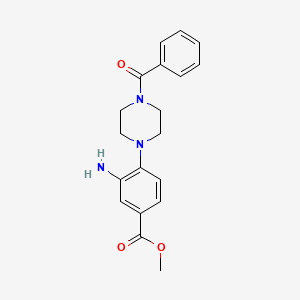

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate

Description

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate is a synthetic benzoate ester derivative featuring a benzoyl-substituted piperazine ring at the 4-position and an amino group at the 3-position of the benzene core. This compound has been cataloged by suppliers such as CymitQuimica () and InterBioScreen Ltd. (), though it is currently listed as discontinued.

Properties

IUPAC Name |

methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-25-19(24)15-7-8-17(16(20)13-15)21-9-11-22(12-10-21)18(23)14-5-3-2-4-6-14/h2-8,13H,9-12,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQULMHFSDCFJTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate typically involves the reaction of 3-amino-4-(4-benzoylpiperazin-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzoyl group can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylpiperazine moiety is known to interact with various biological pathways, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogues

The compound’s structural uniqueness lies in the benzoylpiperazine moiety and the amino-ester backbone. Below is a systematic comparison with analogues, emphasizing substituent variations, molecular weights, and functional group impacts.

Table 1: Structural and Functional Comparison of Selected Benzoate Derivatives

Functional Implications of Structural Variations

Piperazine Substitution

- Benzoyl vs.

- Phenethylpiperazine with Diazenyl Linker : The diazenyl-phenethylpiperazine in introduces a rigid spacer, which could alter pharmacokinetic properties such as membrane permeability .

Ester vs. Carboxylic Acid

Aromatic Ring Modifications

- Amino vs. Methoxybenzoylamino: The 3-amino group in the target compound may act as a hydrogen bond donor, whereas the methoxybenzoylamino group in 879075-07-7 provides electron-donating effects, altering electronic density and reactivity .

Biological Activity

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound features a piperazine ring and a benzoate moiety, which are critical for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine ring through cyclization reactions and subsequent acylation with benzoyl chloride to form the final product.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It is likely to interact with neurotransmitter receptors, influencing signaling pathways associated with neurological disorders.

- DNA/RNA Interaction : The compound may bind to genetic material, potentially affecting gene expression and replication processes.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits various pharmacological activities:

- Anticancer Activity : Compounds with similar structures have shown significant anticancer effects. For instance, derivatives exhibiting high inhibitory activity against specific kinases have been identified as potential treatments for cancers such as glioblastomas and breast cancer .

- Neuropharmacological Effects : Given its structural components, this compound may have applications in treating anxiety, depression, and other neurological disorders. Compounds containing piperazine rings are often explored for their effects on neurotransmitter systems.

- Antimicrobial Properties : Some studies suggest potential antimicrobial activity against various pathogens, indicating a broader therapeutic application .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.